Clinical Efficacy in ABSSSI: A Head-to-Head Comparison with Linezolid
In a multicenter, randomized, double-blind Phase IIa study (NCT01209078), the efficacy of lanopepden mesylate (GSK1322322) 1,500 mg twice daily was directly compared to that of linezolid 600 mg twice daily in patients with acute bacterial skin and skin structure infections (ABSSSI) [1]. The study quantified a key secondary endpoint: the proportion of patients achieving a ≥20% decrease in lesion area from baseline. The data show that while linezolid demonstrated a higher response rate at the 48-hour timepoint, the difference narrowed at 72 hours, and clinical success rates were comparable in the per-protocol population, establishing lanopepden's activity in a real-world clinical setting against a standard-of-care comparator.
| Evidence Dimension | Clinical response (≥20% reduction in lesion area) |
|---|---|
| Target Compound Data | 96% (44/46 patients) at 72 hours; 91% clinical success in per-protocol population |
| Comparator Or Baseline | Linezolid: 100% (25/25 patients) at 72 hours; 100% clinical success in per-protocol population |
| Quantified Difference | 4% absolute difference in lesion area reduction at 72h; 9% difference in per-protocol clinical success rate |
| Conditions | Multicenter, randomized, double-blind Phase IIa trial in patients with Gram-positive ABSSSI; GSK1322322 1,500 mg bid vs. linezolid 600 mg bid. |
Why This Matters
This head-to-head data provides a direct, quantitative benchmark for lanopepden's efficacy against a widely used standard-of-care antibiotic, informing go/no-go decisions in drug development and comparative research.
- [1] Corey, R., et al. (2014). Safety, tolerability, and efficacy of GSK1322322 in the treatment of acute bacterial skin and skin structure infections. *Antimicrobial Agents and Chemotherapy*, 58(11), 6518-6527. View Source
